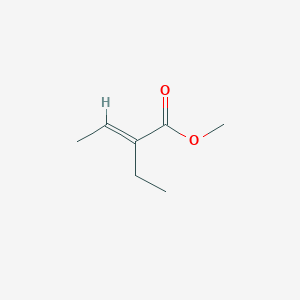
Methyl (2E)-2-ethyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-ethyl-2-butenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from the corresponding carboxylic acid and methanol. The compound is characterized by its double bond in the E-configuration, which means the higher priority substituents on each carbon of the double bond are on opposite sides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (2E)-2-ethyl-2-butenoate can be synthesized through various methods. One common approach involves the esterification of (2E)-2-ethyl-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-2-ethyl-2-butenoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: (2E)-2-ethyl-2-butenoic acid and methanol.
Reduction: (2E)-2-ethyl-2-buten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2E)-2-ethyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl (2E)-2-ethyl-2-butenoate depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the carbonyl carbon is attacked by hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparaison Avec Des Composés Similaires
Methyl (2E)-2-ethyl-2-butenoate can be compared with other esters such as:
Methyl (2E)-2-butenoate: Lacks the ethyl substituent, leading to different reactivity and properties.
Ethyl (2E)-2-butenoate: Has an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Methyl (2Z)-2-ethyl-2-butenoate: The Z-configuration leads to different stereochemistry and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound.
Propriétés
Numéro CAS |
101226-85-1 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
methyl (E)-2-ethylbut-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-6(5-2)7(8)9-3/h4H,5H2,1-3H3/b6-4+ |
Clé InChI |
URKOXBDVSBIUED-GQCTYLIASA-N |
SMILES isomérique |
CC/C(=C\C)/C(=O)OC |
SMILES canonique |
CCC(=CC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


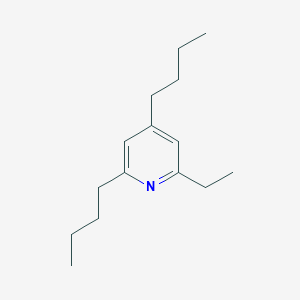

![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
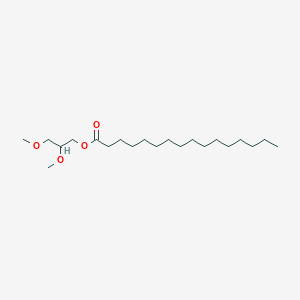
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
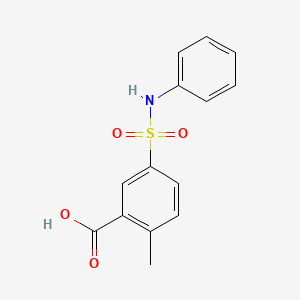
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
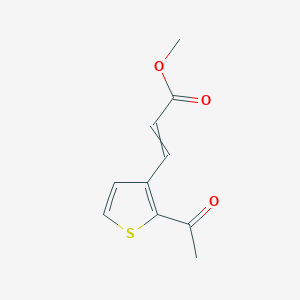
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
